molecular formula C13H12N6 B8482121 2-(4-(1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)butanenitrile

2-(4-(1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B8482121
M. Wt: 252.27 g/mol
InChI Key: DQDXXUOVXCBDSY-UHFFFAOYSA-N
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Description

2-(4-(1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)butanenitrile is a useful research compound. Its molecular formula is C13H12N6 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N6

Molecular Weight

252.27 g/mol

IUPAC Name

2-[4-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyrazol-1-yl]butanenitrile

InChI

InChI=1S/C13H12N6/c1-2-10(5-14)19-8-9(6-17-19)11-3-4-15-13-12(11)7-16-18-13/h3-4,6-8,10H,2H2,1H3,(H,15,16,18)

InChI Key

DQDXXUOVXCBDSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C=C(C=N1)C2=C3C=NNC3=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (229.8 mg, 318.3 μL, 2.271 mmol) in THF (10 mL) at 0° C. was treated with butyllithium (698.8 μL of 2.5 M, 1.747 mmol) and then allowed to cool to −78° C. This was then added dropwise to a solution of 2-[4-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)pyrazol-1-yl]acetonitrile (815 mg, 1.747 mmol) over a period of 20 minutes. After a further 30 minutes the reaction was treated with iodoethane (544.9 mg, 279.4 μL, 3.494 mmol) at −78° C. and the ice bath removed. The reaction was allowed to stir for 1.5 hours and then treated with brine/EtOAc and the two layers separated. The organics were dried (MgSO4), filtered and concentrated. The resultant residue was taken up in DCM (12 mL) and treated with triethylsilane (4 mL) and TFA (0.5 mL) and allowed to stir at RT for 2 hours. The reaction was concentrated in vacuo and purified by column chromatography (10% MeOH/DCM) to give the product as a pure white solid (252 mg, 57% Yield). 1H NMR (DMSO, 400 MHz) δ 0.95 (3H, t), 2.23-2.28 (2H, m), 5.79 (1H, t), 7.46 (1H, d), 8.46 (1H, s), 8.48 (1H, d), 8.52 (1H, d), 8.83 (1H, s), 13.73 (1H, br s); MS (ES+) 253.09
Quantity
318.3 μL
Type
reactant
Reaction Step One
Quantity
698.8 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-[4-(1-tritylpyrazolo[5,4-b]pyridin-4-yl)pyrazol-1-yl]acetonitrile
Quantity
815 mg
Type
reactant
Reaction Step Two
Quantity
279.4 μL
Type
reactant
Reaction Step Three
Yield
57%

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